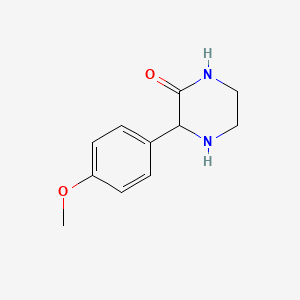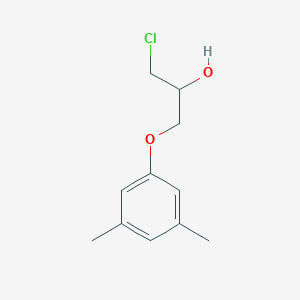
Methylene Glycol Bis(2,3-dibromopropyl) Ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylene Glycol Bis(2,3-dibromopropyl) Ether can be synthesized through the reaction of formaldehyde with 2,3-dibromopropanol under acidic conditions . The reaction involves the formation of an acetal linkage between the formaldehyde and the 2,3-dibromopropanol molecules. The reaction is typically carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of methyleneglycolbis(2,3-dibromopropyl)ether involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methylene Glycol Bis(2,3-dibromopropyl) Ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide, and the reactions are carried out under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products include substituted ethers or amines depending on the nucleophile used.
Oxidation Reactions: The major products include aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
Methylene Glycol Bis(2,3-dibromopropyl) Ether has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of methyleneglycolbis(2,3-dibromopropyl)ether involves its interaction with biological molecules such as proteins and nucleic acids. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in these molecules, leading to changes in their structure and function . This interaction can affect various molecular pathways and cellular processes, making the compound useful for studying the effects of brominated compounds on biological systems .
Comparación Con Compuestos Similares
Methylene Glycol Bis(2,3-dibromopropyl) Ether is similar to other brominated compounds such as:
Tetrabromobisphenol A bis(allyl ether): Used as a flame retardant and has similar brominated ether structure.
Tetrabromobisphenol A bis(2,3-dibromopropyl ether): Another brominated flame retardant with similar chemical properties.
Tetrabromobisphenol A bis(2-hydroxyethyl ether): Used in similar applications but has different functional groups.
This compound is unique due to its specific acetal linkage and the presence of two brominated propyl groups, which confer distinct chemical and physical properties .
Propiedades
IUPAC Name |
1,2-dibromo-3-(2,3-dibromopropoxymethoxy)propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Br4O2/c8-1-6(10)3-12-5-13-4-7(11)2-9/h6-7H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQWOWBBMLWHPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)OCOCC(CBr)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503427 |
Source


|
| Record name | 1,2-Dibromo-3-[(2,3-dibromopropoxy)methoxy]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34446-11-2 |
Source


|
| Record name | 1,2-Dibromo-3-[(2,3-dibromopropoxy)methoxy]propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1354503.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1354504.png)

![1,4-Dioxaspiro[4.4]nonan-6-ylmethanol](/img/structure/B1354515.png)


